(3aR,6aS)-hexahydro-1H-5

説明

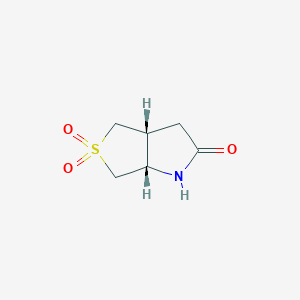

Structure

3D Structure

特性

分子式 |

C6H9NO3S |

|---|---|

分子量 |

175.21 g/mol |

IUPAC名 |

(3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one |

InChI |

InChI=1S/C6H9NO3S/c8-6-1-4-2-11(9,10)3-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1 |

InChIキー |

NNWORFCIWXFPGX-CRCLSJGQSA-N |

異性体SMILES |

C1[C@H]2CS(=O)(=O)C[C@H]2NC1=O |

正規SMILES |

C1C2CS(=O)(=O)CC2NC1=O |

製品の起源 |

United States |

Mechanistic Investigations of 3ar,6as Hexahydro 1h 5 Reactivity and Transformations

Exploration of Nucleophilic and Electrophilic Reactivity of the (3aR,6aS)-hexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one Skeleton

The reactivity of the Biotin (B1667282) skeleton is characterized by both nucleophilic and electrophilic sites. The two nitrogen atoms of the ureido moiety are nucleophilic, with the N1' nitrogen being more reactive than N3' due to steric hindrance from the valeric acid side chain. These nitrogens can participate in reactions such as alkylation and acylation.

Conversely, the carbonyl carbon (C2') of the urea (B33335) ring is an electrophilic center, susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions under harsh conditions. The sulfur atom in the tetrahydrothiophene (B86538) ring can be oxidized, demonstrating its nucleophilic character in such reactions.

Stereoselective Functionalization and Derivatization Strategies for (3aR,6aS)-hexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

The stereochemistry of Biotin, with its three contiguous stereocenters at C3a, C4, and C6a, presents a unique scaffold for stereoselective modifications.

Regioselectivity is a key consideration in the functionalization of Biotin. The differential reactivity of the two urea nitrogens allows for selective modifications. For instance, reactions can be directed to the more accessible N1' position. The carboxyl group of the valeric acid side chain provides a handle for a wide range of modifications, such as amide bond formation, without affecting the core bicyclic structure.

| Reaction Type | Reagents | Position of Modification | Product Type |

| N-Alkylation | Alkyl halide, Base | N1' | N1'-alkylated Biotin |

| N-Acylation | Acyl chloride, Base | N1' | N1'-acylated Biotin |

| Amide Coupling | Amine, Coupling agent | Carboxyl group | Biotin amide |

| Esterification | Alcohol, Acid catalyst | Carboxyl group | Biotin ester |

This table illustrates common regioselective transformations of the Biotin framework.

The inherent chirality of the Biotin molecule can be used to direct the stereochemical outcome of reactions on its derivatives. For example, the stereocenters of the bicyclic core can influence the approach of reagents to the valeric acid side chain, leading to diastereoselective transformations. Enantioselective derivatization is less common as Biotin is typically used as a single enantiomer, but the principles can be applied in the synthesis of biotin analogues.

Pericyclic and Rearrangement Reactions Involving the (3aR,6aS)-hexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one Core

While pericyclic reactions are not a dominant feature of Biotin's chemistry, rearrangement reactions can occur under specific conditions. For instance, acid-catalyzed rearrangements involving the thiophene (B33073) ring can lead to the formation of isomeric structures, although this often requires forcing conditions that may lead to decomposition.

Oxidative and Reductive Transformations of (3aR,6aS)-hexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one Derivatives

The sulfur atom of the tetrahydrothiophene ring is susceptible to oxidation. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidations can proceed stereoselectively, yielding diastereomeric products due to the formation of a new stereocenter at the sulfur atom. The oxidation state of the sulfur can influence the biological activity and chemical properties of the resulting Biotin derivatives.

Reductive transformations typically target the carboxyl group, which can be reduced to the corresponding alcohol, biotinol. The urea carbonyl is generally resistant to reduction under mild conditions.

| Transformation | Reagents | Functional Group | Product |

| Oxidation | m-CPBA, H₂O₂ | Sulfur | Biotin sulfoxide, Biotin sulfone |

| Reduction | LiAlH₄, BH₃ | Carboxyl group | Biotinol |

This table summarizes key oxidative and reductive transformations of Biotin derivatives.

Radical Chemistry and Photochemistry of (3aR,6aS)-hexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

The radical chemistry of Biotin is less explored but can be initiated at various positions. For example, radical reactions can be initiated on the valeric acid side chain. Photochemical reactions of Biotin and its derivatives can involve the carbonyl group of the urea or the sulfur atom, potentially leading to ring-opening or other rearrangements, though such reactions are not as common as the transformations discussed in previous sections.

Studies on Reaction Kinetics and Thermodynamics for Pathways of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole Derivatives

The reactivity of the (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole scaffold is of significant interest in medicinal and synthetic chemistry. This bicyclic system serves as a constrained diamine building block for a variety of more complex molecules. Mechanistic investigations, focusing on the kinetics and thermodynamics of its transformations, are crucial for optimizing reaction conditions and understanding its behavior in chemical and biological systems. The primary reactive sites are the secondary amines within the pyrrolidine (B122466) rings, which readily undergo reactions such as N-acylation and are often protected, for instance with a tert-butoxycarbonyl (Boc) group, requiring a subsequent deprotection step.

Thermodynamic Considerations of Conformational Stability

Computational studies, such as those using density functional theory (DFT), have been employed to determine the most stable conformations of related pyrrolidine-containing structures. For example, in a study of a (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, molecular dynamics simulations and DFT calculations at the B3LYP/6-31G* level indicated that a pseudoaxial orientation of the Boc group is thermodynamically favored by 2.3 kcal/mol over alternative conformations. This preference is attributed to the minimization of steric hindrance. Such findings highlight the importance of the thermodynamic stability of different conformers in derivatives of the hexahydropyrrolopyrrole system, which will influence their reactivity.

Kinetics of N-Acylation Reactions

N-acylation is a fundamental transformation for the secondary amines of the hexahydropyrrolopyrrole core. The kinetics of this reaction can be influenced by the acylating agent, solvent, and the electronic properties of the substrate.

Enzymatic catalysis provides a powerful tool for studying the kinetics of N-acylation, particularly for achieving enantioselectivity. In a study on the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters, which are structurally related to the hexahydropyrrolopyrrole core, Candida antarctica lipase (B570770) A (CAL-A) was used to catalyze N-acylation. researchgate.net The study demonstrated highly enantioselective acylation, with E-values greater than 200, indicating a significant difference in the acylation rates of the two enantiomers. researchgate.net The reaction rate was observed to be slower for β-amino esters compared to α-amino esters, underscoring the influence of the substrate's electronic structure on the reaction kinetics. researchgate.net

Table 1: Kinetic Resolution via Enzymatic N-Acylation of Piperazine Derivatives

| Substrate | Acyl Donor | Solvent | Conversion (%) | ees (%) | eep (%) | E-value |

|---|---|---|---|---|---|---|

| rac-1 (N-4-Boc) | 2,2,2-trifluoroethyl butanoate | TBME | 47 | 88 | >99 | >200 |

| rac-2 (N-1-Boc) | 2,2,2-trifluoroethyl butanoate | TBME | Slower than rac-1 | Not Reported | Not Reported | 200 |

Data sourced from a study on piperazine-2-carboxylic acid derivatives, which serve as a model for the reactivity of the hexahydropyrrolopyrrole core. researchgate.net

Kinetics and Thermodynamics of Boc-Deprotection

The tert-butoxycarbonyl (Boc) group is a common protecting group for the secondary amines in the (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole scaffold. Its removal is a critical step in many synthetic pathways. The deprotection is typically carried out under acidic conditions, and its kinetics are dependent on the acid strength, solvent, and temperature.

Thermolytic deprotection of N-Boc groups has also been investigated. Studies on a range of N-Boc compounds have shown that the reaction can be significantly accelerated using microwave-assisted heating in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net Computational modeling and kinetic analysis of thermal Boc-deprotection suggest a mechanism involving an initial, slow, concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net A strong correlation was found between the electrophilicity of the N-Boc carbonyl group and the reaction rate, indicating that electronic factors play a crucial role in the kinetics of this transformation. researchgate.net

The choice of solvent can also influence the products of Boc-deprotection, which has thermodynamic implications. For instance, during the methanesulfonic acid-catalyzed deprotection of N-Boc-pyrrolidine, the use of alcohol solvents leads to the formation of the corresponding alkyl tert-butyl ethers as byproducts, reducing the release of isobutylene gas. acs.org

Computational Insights into Reaction Pathways

Theoretical calculations are an invaluable tool for elucidating the mechanisms, kinetics, and thermodynamics of reactions involving complex heterocyclic systems. DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates.

For example, in a study of an iron(III)-catalyzed intramolecular hydroamination to form a trans-2,5-disubstituted pyrrolidine, DFT calculations (at the PCM(CH2Cl2)-M06/def2-TZVP//M06/def2-SVP level) were used to investigate the reaction profile. csic.es The calculations revealed that the intramolecular cyclization proceeds through a transition state with an activation energy (ΔE‡) of 14.5 kcal/mol in an endothermic reaction (ΔER = 12.4 kcal/mol). csic.es Such computational data provide quantitative insights into the kinetic barriers and thermodynamic favorability of specific reaction pathways.

Table 2: Calculated Thermodynamic and Kinetic Parameters for a Related Pyrrolidine Ring Formation

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | 14.5 |

| Reaction Energy (ΔER) | 12.4 |

Data from DFT calculations on an FeCl3-catalyzed intramolecular hydroamination. csic.es

These examples demonstrate that a combination of experimental and computational approaches is essential for a thorough understanding of the kinetics and thermodynamics governing the reactivity of the (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole scaffold and its derivatives.

Compound Index

Computational and Theoretical Studies on 3ar,6as Hexahydro 1h 5

Quantum Mechanical (QM) Calculations of Electronic Structure and Bonding in (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Quantum mechanical calculations provide fundamental insights into the electronic behavior of molecules, offering a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds. These methods are essential for understanding the intrinsic stability and reactivity of the (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole scaffold.

While detailed DFT studies on the unsubstituted (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole are not extensively documented in public literature, research on its complex derivatives highlights the utility of this approach. For instance, DFT simulations (using the B3LYP functional with a 6-31G* basis set) on a larger molecule incorporating this core have been used to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Such analyses are critical for predicting sites susceptible to nucleophilic or electrophilic attack. Computational modeling of other derivatives confirms that the (3aR,6aS) configuration is key for optimizing binding to biological targets by correctly orienting substituents for electrostatic interactions. vulcanchem.com

To illustrate the typical output of a DFT conformational analysis, the following table presents hypothetical relative energies for plausible conformers of the (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole scaffold. These conformers differ in the puckering of the two pyrrolidine (B122466) rings (e.g., envelope vs. twist forms).

Table 1: Illustrative DFT-Calculated Relative Energies of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole Conformers Note: This table is a hypothetical representation to illustrate typical DFT results for such a system, as specific published data for the parent compound is not available.

| Conformer ID | Ring 1 Pucker | Ring 2 Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Envelope | Envelope | 0.00 |

| Conf-2 | Twist | Envelope | 1.25 |

| Conf-3 | Twist | Twist | 2.10 |

| Conf-4 | Envelope (alt) | Envelope (alt) | 0.45 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization inherent to some other methods. acs.org These techniques offer a higher level of theoretical accuracy and are often employed to obtain benchmark energies and properties or to study systems where DFT may be less reliable. acs.org

Due to their significant computational expense, extensive ab initio calculations are more challenging for molecules of this size, especially for dynamic simulations. However, they are invaluable for calculating highly accurate single-point energies of specific conformers previously optimized with DFT. This allows for a refinement of the relative conformational energies and provides a more robust understanding of the molecule's preferred shapes. While specific ab initio studies on (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole are not found in the surveyed literature, this class of methods represents the gold standard for high-accuracy computational predictions.

Conformational Analysis of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole via Molecular Mechanics and Dynamics

While QM methods provide high accuracy, they are often too slow for exploring the full conformational landscape or simulating molecular motion over time. For this, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice.

Molecular mechanics force fields model a molecule as a collection of balls (atoms) and springs (bonds), allowing for the rapid calculation of energies for countless conformations. This enables a broad exploration of the conformational energy landscape to identify all low-energy minima and the pathways connecting them.

Table 2: Hypothetical Key Dihedral Angles for Ring Puckering in (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole Note: This table is an illustrative example of geometric parameters used to define ring conformations. Specific data for the target compound is not available in the searched literature.

| Conformation Type | Defining Dihedral Angle 1 (Atom1-Atom2-Atom3-Atom4) | Dihedral Angle Value (°) |

|---|---|---|

| Symmetric Envelope | C6-N1-C1-C3a | 25.5 |

| Symmetric Twist | N1-C1-C3a-C6a | -35.2 |

| Asymmetric Envelope | C4-N5-C6-C6a | 15.8 |

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com Explicit models involve surrounding the solute molecule with a large number of individual solvent molecules in a simulation box.

For (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole, the two secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. In polar protic solvents like water or methanol, explicit solvent simulations would be expected to show strong hydrogen bonding interactions that could stabilize specific conformers, potentially altering the energy landscape compared to the gas phase. These solvent interactions are also crucial for understanding the molecule's solubility and its reactivity in solution-phase synthesis.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, CD) of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Computational methods are widely used to predict spectroscopic data, which serves as a powerful complement to experimental work for structure verification and assignment. mdpi.comrsc.org

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool in structural organic chemistry. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, one can predict the ¹H and ¹³C chemical shifts. mdpi.com This process is exceptionally valuable for distinguishing between possible stereoisomers, as different isomers will have unique predicted spectra. For (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole, calculating the NMR shifts for the lowest energy conformers and comparing a Boltzmann-averaged spectrum to experimental data would provide definitive confirmation of its structure and stereochemistry.

Table 3: Illustrative Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole Note: This table is a hypothetical example illustrating the application of NMR prediction. Values are not from actual experimental or published computational data for this specific compound.

| Carbon Atom | Predicted Chemical Shift (ppm) (Conf-1) | Predicted Chemical Shift (ppm) (Conf-2) | Boltzmann-Averaged Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|---|---|

| C1/C4 | 52.1 | 51.8 | 52.0 | 52.5 |

| C3a/C6a | 65.3 | 66.1 | 65.6 | 66.0 |

| C3/C6 | 48.9 | 49.5 | 49.1 | 49.3 |

Furthermore, as (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique fingerprint of a molecule's absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum from first principles. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the compound can be unambiguously assigned. This is particularly important in pharmaceutical contexts where enantiomers can have vastly different biological activities.

Reaction Mechanism Elucidation using Computational Methods for (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole Transformations

The synthesis of the hexahydropyrrolo[3,4-c]pyrrole core is often achieved through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a maleimide (B117702) derivative. rsc.org Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of such reactions. mdpi.comunimib.itchemrxiv.org

DFT calculations allow researchers to map the potential energy surface of the reaction, identifying transition states and intermediates. Studies on the formation of azomethine ylides from starting materials like isatin (B1672199) and sarcosine (B1681465) have shown that the decarboxylation step (CO2 elimination) is often the rate-determining step in ylide generation. mdpi.comresearchgate.net The activation barrier for the subsequent 1,3-dipolar cycloaddition is typically lower, indicating that the formed ylide readily reacts with available dipolarophiles. mdpi.com

For the cycloaddition itself, computational models investigate the stereoselectivity and regioselectivity of the reaction. DFT analysis of the 1,3-dipolar cycloaddition of azomethine ylides has been used to understand the electronic structure of the ylide and how it dictates the reaction pathway. beilstein-journals.org These studies confirm that the reaction often proceeds through a concerted mechanism, though stepwise pathways involving Michael-like additions followed by Mannich-like ring closure are also considered. beilstein-journals.org The calculations help rationalize why specific diastereoisomers are formed, which is crucial for producing the desired (3aR,6aS) stereochemistry.

A summary of computational insights into the key synthetic step is presented below.

| Reaction Step | Computational Method | Key Findings |

| Azomethine Ylide Formation | DFT (M06-2X functional) | CO2 elimination is the rate-determining step. Substitution with electron-withdrawing groups can lower the activation barrier. mdpi.com |

| [3+2] Cycloaddition | DFT | The reaction can proceed via a concerted or stepwise mechanism. The electron density of the ylide's α-carbon influences regioselectivity. beilstein-journals.org |

| Stereoselectivity | DFT, ONIOM | The choice of catalyst (e.g., metal complexes) and substituents on reactants significantly influences the enantioselectivity of the cycloaddition. beilstein-journals.org |

Molecular Docking and Dynamics Simulations of (3aR,6aS)-hexahydro-1H-5 with Biological Macromolecules for Molecular Recognition Studies

Molecular docking has been a cornerstone in the development of derivatives of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole as antagonists of Retinol (B82714) Binding Protein 4 (RBP4), a therapeutic target for conditions like atrophic age-related macular degeneration and Stargardt disease. nih.gov These antagonists function by displacing retinol from its binding pocket in RBP4, which prevents the formation of a complex with transthyretin (TTR) and leads to the clearance of RBP4 from the bloodstream. nih.govnih.gov

Computational docking studies, often guided by high-resolution X-ray crystal structures of RBP4 (e.g., PDB: 3FMZ), are used to predict the binding poses and affinities of newly designed analogues. nih.govresearchgate.netacs.org In these studies, the rigid bicyclic (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole core serves as a scaffold to orient two key substituents: a group that projects into the hydrophobic β-ionone cavity of the binding pocket, and an appendage designed to form key hydrogen bond interactions. nih.govacs.org

For instance, in the design of RBP4 antagonist 18 , the (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole core was used to link an o-trifluoromethylphenyl group and a 6-methylpyrimidine-4-carboxylic acid fragment. nih.gov Docking analysis revealed that this bicyclic core effectively orients the substituents for favorable interactions within the RBP4 binding cavity. nih.gov The pyrimidine (B1678525) group engages in crucial hydrogen bonding, while the trifluoromethylphenyl ring extends into the lipophilic pocket. nih.gov This rational, structure-based design approach has led to the discovery of potent antagonists with significantly improved in vitro potency and metabolic stability. nih.gov

The following table summarizes the structure-activity relationships (SAR) for a series of RBP4 antagonists, highlighting the role of the core scaffold and its substituents as guided by computational docking. nih.gov

| Compound | Core Scaffold | RBP4 SPA IC₅₀ (nM) | Key Computational Insight |

| 10 | Piperidine | 134 | Flexible core, less potent. |

| 14 | Piperazine | 89.5 | Modest potency and stability. |

| 18 | (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole | 51.1 | Rigid core provides better orientation, leading to improved potency over flexible cores. nih.gov |

| 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | 12.8 | Optimized bicyclic core significantly improves potency and stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Recognition Mechanisms of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comfrontiersin.org For derivatives of scaffolds like hexahydropyrrolo[3,4-c]pyrrole, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. rsc.orgnih.govnih.gov These approaches help to understand the structural requirements for molecular recognition by a biological target.

While specific 3D-QSAR studies on (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole derivatives are not extensively reported in the reviewed literature, the methodology has been successfully applied to structurally related bicyclic and heterocyclic inhibitors of various enzymes. jocpr.comrsc.orgnih.gov These studies provide a framework for how QSAR could be applied to this compound family.

In a typical 3D-QSAR study, a series of analogues are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. researchgate.net A statistical method, such as Partial Least Squares (PLS), is then used to build a model that relates these field values to the observed biological activity (e.g., IC₅₀). The resulting models are visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. researchgate.net

For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust CoMFA and CoMSIA models (q² > 0.7, r² > 0.9). rsc.orgpreprints.org The contour maps from these models provided clear guidance for inhibitor design:

Steric Fields: Green contours indicated where bulky groups would enhance activity, while yellow contours showed regions where bulk was detrimental.

Electrostatic Fields: Blue contours highlighted areas where electropositive groups were favored, and red contours showed where electronegative groups would increase potency.

These models, often used in conjunction with molecular docking, allow for the in silico design of new derivatives with predicted high activity, which can then be prioritized for synthesis and testing. rsc.org This approach streamlines the drug discovery process by focusing resources on the most promising candidates. preprints.org

| QSAR Method | Key Descriptors | Typical Statistical Output | Application |

| CoMFA | Steric and Electrostatic Fields | q², r², Predictive r² | Identifies spatial regions where steric bulk and charge distribution are critical for activity. researchgate.net |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | q², r², Predictive r² | Provides a more detailed map of favorable and unfavorable interactions. rsc.org |

| Pharmacophore Modeling | H-bond donors/acceptors, aromatic rings, hydrophobic features | Fitness scores, alignment | Defines the essential 3D arrangement of features required for binding to a target. jocpr.com |

To

Applications of 3ar,6as Hexahydro 1h 5 As a Chiral Scaffold and Research Probe

Design and Synthesis of Molecular Probes Based on (3aR,6aS)-hexahydro-1H-5

Fluorescent and Spin-Labeled Derivatives for Mechanistic Studies

While specific examples of fluorescent and spin-labeled derivatives of the exact "this compound" are not available due to the incomplete name, the general strategy for creating such probes involves attaching a fluorescent dye (fluorophore) or a stable radical (spin label) to the chiral scaffold. These modified molecules can then be used to study biological processes. For instance, a fluorescently labeled derivative could be used in fluorescence microscopy to visualize the localization of a target protein within a cell. Spin-labeled derivatives are employed in electron paramagnetic resonance (EPR) spectroscopy to study conformational changes in proteins or other biomolecules upon binding.

Photoaffinity Probes Based on (3aR,6aS)-hexahydro-1H-Derivatives for Investigating Molecular Binding Sites

Photoaffinity labeling is a powerful technique to identify and map the binding sites of ligands on their biological targets. A photoaffinity probe is a molecule that contains a photoreactive group, which, upon exposure to light, forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of a protein.

A general design for a photoaffinity probe includes three key components: a recognition element that binds to the target, a photoreactive group (like a benzophenone (B1666685) or an azide), and a reporter tag (such as an alkyne or a biotin) for detection and enrichment. nih.gov For example, photoaffinity probes have been developed to study the cannabinoid receptor 2 (CB2R), a G protein-coupled receptor (GPCR). nih.gov These probes allow for the covalent capture of the receptor upon photoactivation, enabling studies of target engagement and visualization of the receptor in cells. nih.gov

| Probe Type | Key Features | Application Example | Reference |

| Photoaffinity Probe | Recognition element, photoreactive group, reporter tag | Studying cannabinoid receptor 2 (CB2R) | nih.gov |

| Photoaffinity Probe | Core structure for enzyme affinity, photoreactive group, detection tag | Measuring glycogen (B147801) phosphorylase concentration | mdpi.com |

Supramolecular Chemistry and Self-Assembly Involving (3aR,6aS)-hexahydro-1H-Derivatives

The defined stereochemistry and potential for introducing various functional groups make derivatives of hexahydrofurofuran (B14135507) and related structures interesting building blocks for supramolecular chemistry. These molecules can be designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The resulting supramolecular assemblies can have a wide range of potential applications, from drug delivery systems to new materials.

Emerging Roles of (3aR,6aS)-hexahydro-1H-Derivatives in Advanced Materials Research (e.g., as a monomer in polymer synthesis)

Derivatives of isohexides, which include the hexahydrofuro[3,2-b]furan skeleton, are gaining interest as monomers for the synthesis of novel polymers. google.com Their origin from renewable biomass makes them an attractive alternative to petroleum-based monomers. google.com The rigidity and chirality of the isohexide core can impart unique properties to the resulting polymers, such as high glass transition temperatures and specific optical characteristics. google.com These bio-based polymers are being explored for applications in packaging and medical devices. google.com

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis of 3ar,6as Hexahydro 1h 5

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

High-field NMR spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of molecules in solution. For (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole, multi-dimensional experiments such as COSY, HSQC, and HMBC are fundamental for assigning the chemical shifts of all proton and carbon atoms. Beyond basic connectivity, specific NMR techniques are employed to define its precise stereochemistry.

NOESY and ROESY Experiments for Proximity Information in (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, typically protons that are less than 5 Å apart. Two-dimensional NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are paramount in confirming the relative stereochemistry of the bicyclic system.

For the (3aR,6aS) isomer, the key structural feature is the cis-fusion of the two pyrrolidine (B122466) rings. This places the two bridgehead protons, H-3a and H-6a, on the same face of the molecule. A NOESY or ROESY experiment is expected to show a distinct cross-peak between these two protons, providing unambiguous evidence of their close spatial relationship and confirming the cis stereochemistry. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative distance restraint. Further NOE correlations between the bridgehead protons and adjacent methylene (B1212753) protons can help to define the puckering of the five-membered rings.

Table 1: Expected Key NOESY/ROESY Correlations for (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

| Interacting Protons | Expected Correlation | Structural Implication |

|---|---|---|

| H-3a ↔ H-6a | Strong | Confirms cis-fusion of the rings. |

| H-3a ↔ H-4 (axial) | Medium | Defines the conformation of the pyrrolidine ring A. |

| H-6a ↔ H-6 (axial) | Medium | Defines the conformation of the pyrrolidine ring B. |

| H-1 (axial) ↔ H-3 (axial) | Medium | Provides information on ring puckering. |

J-Based Methods for Conformational Analysis of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Scalar or J-coupling, mediated through chemical bonds, provides valuable information about molecular conformation. The magnitude of three-bond proton-proton couplings (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

By measuring the ³JHH values from a high-resolution 1D or 2D NMR spectrum, the dihedral angles within the pyrrolidine rings can be estimated. This allows for a detailed description of the ring puckering (e.g., envelope or twist conformations). For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons suggests an anti-periplanar arrangement (dihedral angle ~180°), while a small coupling constant (0-3 Hz) indicates a syn-clinal or gauche arrangement (dihedral angle ~60° or ~90°). Analysis of two-bond (²J) and long-range J-couplings can also provide further structural constraints. nih.govnih.gov

Table 2: Hypothetical ³JHH Coupling Constants and Inferred Dihedral Angles for a Pyrrolidine Ring Conformer

| Coupling | Measured Value (Hz) | Estimated Dihedral Angle (Φ) | Conformational Information |

|---|---|---|---|

| ³JH3a-H4a | 8.5 | ~160° | Trans-diaxial relationship |

| ³JH3a-H4b | 2.1 | ~65° | Axial-equatorial relationship |

| ³JH6a-H6a | 9.0 | ~165° | Trans-diaxial relationship |

| ³JH6a-H6b | 1.8 | ~60° | Axial-equatorial relationship |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination and Conformational Studies of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of enantiomers. mtoz-biolabs.comamericanlaboratory.com

The (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole molecule is chiral and will exhibit a characteristic CD spectrum. Its enantiomer, (3aS,6aR)-hexahydro-1H-pyrrolo[3,4-c]pyrrole, will produce a mirror-image spectrum. While the chromophores in the unsubstituted molecule (N-H, C-N, C-C) absorb in the far-UV region, the sign and intensity of the observed Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the atoms.

Modern approaches combine experimental CD measurements with quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT). researchgate.net The CD spectrum is computationally predicted for one enantiomer (e.g., 3aR,6aS). A match between the signs and relative intensities of the calculated and experimental Cotton effects provides a confident assignment of the absolute configuration of the synthesized material. researchgate.netnih.govrsc.org

Table 3: Principles of Absolute Configuration Assignment using CD Spectroscopy

| Step | Description | Outcome |

|---|---|---|

| 1 | Experimental Measurement | An experimental CD spectrum of the sample is recorded. |

| 2 | Computational Modeling | The CD spectrum for a known absolute configuration (e.g., 3aR,6aS) is calculated using TD-DFT. |

| 3 | Comparison | The experimental spectrum is compared to the calculated spectrum. |

| 4 | Assignment | If the spectra match, the sample has the calculated absolute configuration. If they are mirror images, it has the opposite configuration. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions in (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and bonding environment.

For (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole, the most prominent feature in the IR spectrum is the N-H stretching vibration of the secondary amine groups. In a dilute solution with a non-polar solvent, this appears as a sharp band around 3400-3450 cm⁻¹. In the solid state or as a neat liquid, intermolecular hydrogen bonding (N-H···N) causes this band to broaden and shift to a lower frequency (typically 3250-3350 cm⁻¹).

Other key vibrational modes include C-H stretching of the methylene groups (2850-2960 cm⁻¹), CH₂ scissoring (1440-1480 cm⁻¹), and C-N stretching vibrations (1020-1250 cm⁻¹). Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch (H-bonded) | 3250-3350 (Broad, Strong) | Weak | Indicates intermolecular hydrogen bonding. |

| C-H Stretch (Asymmetric) | 2920-2960 (Strong) | Strong | Methylene group vibrations. |

| C-H Stretch (Symmetric) | 2850-2880 (Medium) | Strong | Methylene group vibrations. |

| CH₂ Scissor | 1440-1480 (Medium) | Medium | Bending mode of methylene groups. |

| C-N Stretch | 1020-1250 (Medium) | Medium-Weak | Stretching of the amine C-N bonds. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Elucidation of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole (C₆H₁₂N₂), HRMS is used to confirm the molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated exact mass.

Beyond formula confirmation, tandem mass spectrometry (MS/MS) can reveal structural information through controlled fragmentation. The fragmentation of cyclic amines is complex but often involves an initial α-cleavage (breaking the C-C bond adjacent to the nitrogen). miamioh.eduwhitman.edulibretexts.org This can lead to ring-opening and subsequent loss of small neutral molecules. Elucidating these fragmentation pathways can help distinguish between isomers and confirm the bicyclic nature of the core structure.

Table 5: HRMS Data and Plausible Fragmentation for (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

| Ion | Formula | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₃N₂⁺ | 113.10732 | Molecular ion peak, confirms formula. |

| [M+H-NH₃]⁺ | C₆H₁₀N⁺ | 96.08078 | Fragment from loss of ammonia. |

| [M+H-C₂H₄]⁺ | C₄H₉N₂⁺ | 85.07602 | Fragment from loss of ethene after ring opening. |

| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.06513 | Common fragment from pyrrolidine ring cleavage. |

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure and Stereochemistry of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Single-Crystal X-ray Diffraction (SCXRD) stands as the ultimate method for the unambiguous determination of the three-dimensional structure of a crystalline compound. rsc.orgmdpi.com Provided that a suitable single crystal can be grown, this technique yields a precise atomic-level map of the molecule in the solid state.

An SCXRD analysis of (3aR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole would provide definitive proof of:

Connectivity: The exact bonding arrangement of all atoms.

Relative Stereochemistry: Direct visualization of the cis-fusion between the two rings.

Absolute Stereochemistry: The determination of the absolute configuration (3aR,6aS) through anomalous dispersion effects, typically quantified by the Flack parameter. researchgate.net

Intermolecular Interactions: The arrangement of molecules in the crystal, detailing hydrogen bonding networks and other non-covalent interactions that govern the solid-state packing.

Table 6: Representative Data Obtained from a Hypothetical SCXRD Experiment

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | Defines the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal. |

| C(3a)-C(6a) Bond Length | 1.54 Å | Confirms the bridgehead bond. |

| H(3a)-C(3a)-C(6a)-H(6a) Torsion Angle | ~5° | Quantifies the cis-relationship of bridgehead protons. |

| Flack Parameter | 0.05(3) | Confirms the (3aR,6aS) absolute configuration. |

| N-H···N Distance | 2.95 Å | Characterizes intermolecular hydrogen bonds. |

It appears that the chemical compound name provided, "(3aR,6aS)-hexahydro-1H-5", is incomplete. To ensure the accuracy and relevance of the information, please provide the complete and correct name of the chemical compound you would like the article to focus on. Once the full name is provided, a comprehensive and accurate article can be generated according to the specified outline and instructions.

Q & A

Q. Q1: What synthetic strategies are effective for preparing (3aR,6aS)-hexahydrofuro[2,3-b]furan derivatives?

Methodology:

- Enzyme-mediated resolution : Use Amano Lipase PS-30 in kinetic resolution of racemic intermediates to isolate stereoisomers (e.g., (±)-25 in ).

- Oxidation protocols : Dess-Martin periodinane in CCl₄ oxidizes alcohols to ketones (e.g., synthesis of compound 28 in ).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures enantiomeric purity .

Q. Q2: How is stereochemical integrity confirmed in bicyclic furan derivatives like (3aR,6aS)-hexahydro-1H-5?

Methodology:

- NMR spectroscopy : Compare coupling constants (e.g., ) to validate chair/boat conformations.

- X-ray crystallography : Resolve ambiguous NOE signals (e.g., fused bicyclic systems in ).

- Optical rotation : Match observed [α]D values with literature data (e.g., compound 28 in ) .

Advanced Synthetic Challenges

Q. Q3: How can researchers optimize enantiomeric excess (ee) in enzyme-catalyzed syntheses of hexahydrofuran derivatives?

Methodology:

- Solvent screening : Test polar aprotic solvents (e.g., THF) vs. non-polar (hexane) to enhance enzyme activity ().

- Temperature modulation : Lower temperatures (0–4°C) reduce side reactions during kinetic resolution.

- Substrate engineering : Introduce bulky protecting groups (e.g., tert-butyl) to sterically bias reaction pathways () .

Q. Q4: What strategies mitigate diastereomer formation during cyclization steps in fused bicyclic systems?

Methodology:

- Ring-closing metathesis (RCM) : Use Grubbs catalysts for controlled ring formation.

- Acid/base catalysis : Adjust pH to stabilize transition states (e.g., NaH for deprotonation in ).

- Computational modeling : Predict steric clashes using DFT (e.g., cyclopenta[c]pyrrole derivatives in ) .

Biological Activity & Structure-Activity Relationships (SAR)

Q. Q5: How do structural modifications of this compound derivatives influence HIV-1 protease inhibition?

Methodology:

Q. Q6: What in vitro assays are suitable for evaluating the neuropharmacological potential of pyrrolo[3,4-c]pyrrole derivatives?

Methodology:

- Receptor binding assays : Radioligand displacement (e.g., σ-1 or dopamine receptors in ).

- Cell viability : MTT assays on neuronal cell lines (e.g., SH-SY5Y).

- Functional MRI : Track blood-brain barrier penetration in rodent models .

Data Contradictions & Reproducibility

Q. Q7: How should researchers resolve discrepancies in reported biological activities of stereoisomers?

Methodology:

Q. Q8: Why do NMR spectra of this compound derivatives vary between research groups?

Methodology:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts ().

- Dynamic equilibria : Detect rotamers via variable-temperature NMR.

- Collaborative validation : Share raw data via platforms like Zenodo .

Advanced Analytical Techniques

Q. Q9: What hybrid approaches combine MS and NMR for characterizing trace impurities in hexahydrofuran syntheses?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。